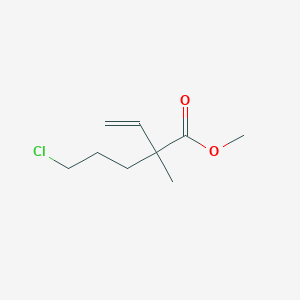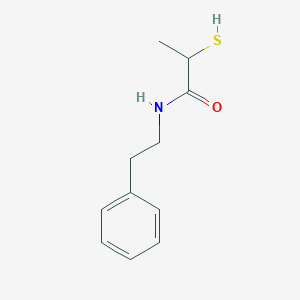
N-(2-Phenylethyl)-2-sulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenylethyl)-2-sulfanylpropanamide is an organic compound that belongs to the class of amides It features a phenylethyl group attached to a sulfanylpropanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)-2-sulfanylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-phenylethylamine with 2-sulfanylpropanoic acid under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of immobilized enzymes or catalysts can enhance the efficiency of the reaction, reducing the need for harsh chemicals and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Phenylethyl)-2-sulfanylpropanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-(2-Phenylethyl)-2-sulfanylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-(2-Phenylethyl)-2-sulfanylpropanamide involves its interaction with specific molecular targets. The phenylethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenyl-N-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl)
- N-Phenyl-N-(2-phenylethyl)piperidin-4-yl]propanamide (fentanyl)
- N-Phenyl-N-(2-phenylethyl)piperidin-4-yl]butanamide (butyrfentanyl)
Uniqueness
N-(2-Phenylethyl)-2-sulfanylpropanamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to other similar compounds. This feature allows for unique applications and interactions in both chemical and biological contexts .
Propiedades
Número CAS |
60977-84-6 |
|---|---|
Fórmula molecular |
C11H15NOS |
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
N-(2-phenylethyl)-2-sulfanylpropanamide |
InChI |
InChI=1S/C11H15NOS/c1-9(14)11(13)12-8-7-10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3,(H,12,13) |
Clave InChI |
HYGAUGSJFTUBPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCCC1=CC=CC=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



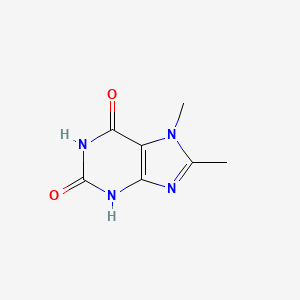
![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)
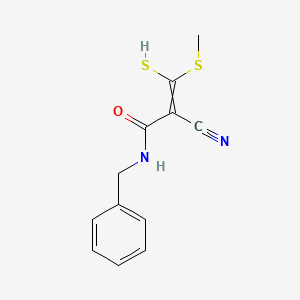

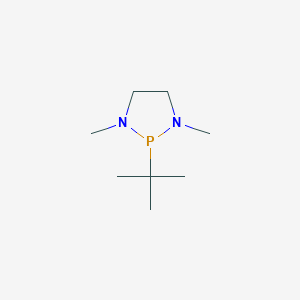
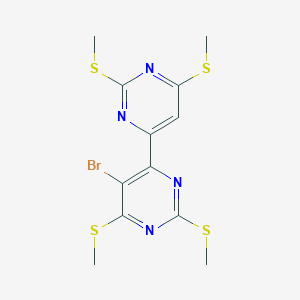
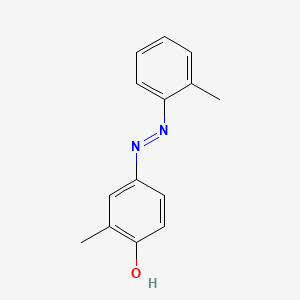
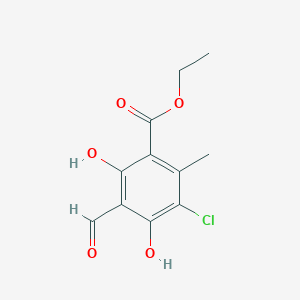
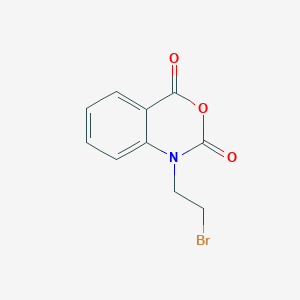
![1-Methyl-2-{nitro[(3-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14618281.png)
